![molecular formula C22H21FN2O2 B2749146 1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 1798459-02-5](/img/structure/B2749146.png)

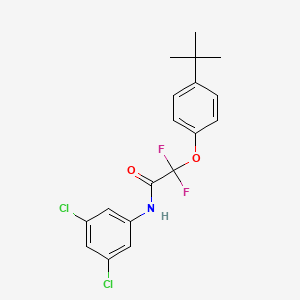

1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

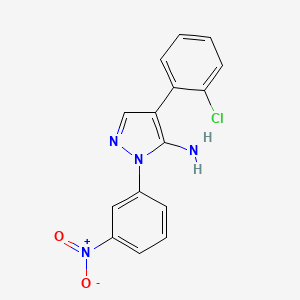

This compound is a derivative of indole, a heterocyclic compound that is a key component in many bioactive molecules . It contains a 4-fluorophenyl group, an azepan-1-yl group, and an indol-3-yl group attached to an ethane-1,2-dione group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. Unfortunately, the specific structural details are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Radical Cyclization and Synthesis of Fluorinated Compounds

Radical cyclizations of fluorinated 1,3-dicarbonyl compounds, including those similar to the specified compound, have been utilized to afford derivatives with potential applications in synthetic organic chemistry and material science. For instance, the synthesis of fluoroacylated 4,5-dihydrofurans demonstrates the versatility of fluorinated compounds in creating novel chemical structures with potential applications in pharmaceuticals and agrochemicals (Yılmaz, Yılmaz, & Pekel, 2011).

Photocyclization to Flavones

The photochemical behavior of 2-halo-substituted 1,3-diarylpropan-1,3-dione, analogous to the compound , has been explored for the cyclization to flavones, highlighting its potential in the synthesis of biologically active compounds. This process demonstrates the role of such compounds in synthesizing complex organic molecules, which could have implications in drug development and synthetic biology (Košmrlj & Šket, 2007).

Tautomerism and Acid-Base Properties

The tautomerism and acid-base properties of azoderivatives of similar β-diketones have been investigated, providing insights into their chemical behavior and stability. Such studies are crucial for understanding the reactivity and potential applications of these compounds in developing pH-sensitive materials or chemical sensors (Mahmudov et al., 2011).

Quantum-Chemical Calculations and Spectroscopic Studies

Quantum-chemical calculations and spectroscopic studies of compounds containing the 4-fluorophenylazepan motif have shed light on their structural and electronic properties. These findings are instrumental in designing novel organic semiconductors, fluorescence probes, or materials for optoelectronic applications (Maharramov et al., 2010).

Optical Non-Linearity in Molecular Glasses

Research into the optical non-linearity of molecular glasses based on related structures highlights the potential of such compounds in developing advanced optical materials for applications in photonics and telecommunications. The study of third-order optical non-linearity indicates their usefulness in creating novel nonlinear optical materials (Seniutinas et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-(4-fluorophenyl)azepan-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O2/c23-17-10-8-15(9-11-17)16-5-3-4-12-25(14-16)22(27)21(26)19-13-24-20-7-2-1-6-18(19)20/h1-2,6-11,13,16,24H,3-5,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHBUGPFSXIDDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2749064.png)

![N-tert-butyl-2-{4-[2-(methylamino)acetyl]piperazin-1-yl}acetamide dihydrochloride](/img/structure/B2749071.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2749072.png)

![3-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2749078.png)

![1-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2749082.png)

![2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2749084.png)